molecular formula C10H12OS B1324128 Cyclopentyl 3-thienyl ketone CAS No. 898771-72-7

Cyclopentyl 3-thienyl ketone

Cat. No.: B1324128
CAS No.: 898771-72-7
M. Wt: 180.27 g/mol
InChI Key: TXKPSXSPBNZDFD-UHFFFAOYSA-N
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Description

Cyclopentyl 3-thienyl ketone is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol It is characterized by the presence of a cyclopentyl group attached to a thienyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 3-thienyl ketone can be synthesized through various methods. One common approach involves the acylation of cyclopentanecarboxylic acid using a thienyl derivative under specific reaction conditions . The reaction typically requires a water-scavenging solvent such as polyphosphoric acid to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Cyclopentyl 3-thienyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 3-thienyl ketone involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopentyl 3-thienyl ketone can be compared with other similar compounds such as:

    Cyclopentyl 2-thienyl ketone: Differing in the position of the thienyl group, which can lead to variations in reactivity and biological activity.

    Cyclopentyl phenyl ketone: Featuring a phenyl group instead of a thienyl group, resulting in different chemical properties and applications.

    Cyclopentyl methyl ketone:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Biological Activity

Cyclopentyl 3-thienyl ketone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a thienyl ketone moiety. Its molecular structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}OS
  • Molecular Weight : 178.25 g/mol

The presence of the thienyl ring contributes to its reactivity and interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The ketone group can form hydrogen bonds with amino acid side chains in enzymes, potentially modulating their activity.
  • Receptor Binding : The thienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing receptor-mediated pathways.
  • Oxidative Stress Modulation : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's ability to disrupt cellular processes in these cells highlights its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against multidrug-resistant bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial efficacy .
  • Anticancer Research :
    • In a study assessing the cytotoxic effects on MCF-7 cells, this compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
Cyclopentyl 2-thienyl ketoneThienyl at position 2Enhanced anticancer activity
Cyclopentyl phenyl ketonePhenyl groupStronger antimicrobial properties
Cyclopentyl methyl ketoneMethyl groupLower cytotoxicity compared to thienyl

This table illustrates how variations in substituent positioning can significantly influence biological activity.

Properties

IUPAC Name

cyclopentyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPSXSPBNZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641865
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-72-7
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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